Naphthalen-1-yl Decanoate

Beschreibung

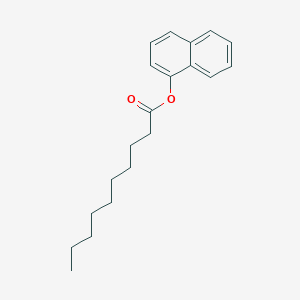

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalen-1-yl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-16-20(21)22-19-15-11-13-17-12-9-10-14-18(17)19/h9-15H,2-8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZDUUIJMMLTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404149 | |

| Record name | Naphthalen-1-yl Decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52664-28-5 | |

| Record name | Naphthalen-1-yl Decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Naphthalen-1-yl Decanoate: Chemical Properties and Enzymatic Applications in Biochemical Assays

Executive Summary

In the fields of enzymology, vector control, and metabolic drug development, the precise quantification of esterase and lipase activity is critical. Naphthalen-1-yl decanoate (commonly known as 1-naphthyl decanoate or α -naphthyl caprate) serves as a highly specialized chromogenic and fluorogenic substrate designed for these applications. As a Senior Application Scientist, I have structured this technical guide to move beyond basic definitions, providing researchers with the mechanistic causality behind substrate selection, self-validating experimental protocols, and field-proven applications for this compound.

Chemical Structure and Physical Properties

Naphthalen-1-yl decanoate is a synthetic ester formed by the condensation of 1-naphthol and decanoic (capric) acid. The selection of a 10-carbon aliphatic chain is highly intentional: it sits at the critical transition point between short-chain esters (preferred by general carboxylesterases) and long-chain esters (preferred by true lipases).

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of the compound, which dictate its handling and solubility in assay environments , .

| Property | Value / Description |

| Chemical Name | Naphthalen-1-yl decanoate |

| Common Synonyms | 1-Naphthyl decanoate, α -Naphthyl caprate, Capric acid 1-naphthyl ester |

| CAS Registry Number | 52664-28-5 |

| Molecular Formula | C₂₀H₂₆O₂ |

| Molecular Weight | 298.42 g/mol |

| Boiling Point | 421.3 ± 14.0 °C (Predicted) |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) |

| SMILES | CCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Mechanistic Principles of Enzymatic Hydrolysis

The utility of naphthalen-1-yl decanoate relies on a two-step biochemical reaction: enzymatic cleavage followed by diazonium coupling.

Causality of Substrate Design: Why use a decanoate (C10) chain instead of an acetate (C2) chain? True lipases exhibit a phenomenon known as interfacial activation—their active site is shielded by a structural "lid" that only opens upon contact with a lipid-water interface. The C10 chain is sufficiently hydrophobic to form micelles in aqueous buffers (when paired with a surfactant), mimicking a physiological lipid droplet and triggering this activation. Conversely, general esterases often lack the hydrophobic binding pocket required to accommodate the C10 chain efficiently.

Upon hydrolysis by a compatible carboxylesterase (EC 3.1.1.1) or lipase , the ester bond is cleaved, releasing decanoic acid and 1-naphthol. Because 1-naphthol is colorless, a diazonium salt (such as Fast Blue RR or Fast Red TR) is introduced. The electrophilic diazonium ion attacks the electron-rich naphthol ring to form a highly conjugated, brightly colored azo dye, shifting the absorption spectrum into the visible range (450–600 nm) for spectrophotometric quantification.

Enzymatic cleavage of 1-naphthyl decanoate and subsequent azo coupling for colorimetric detection.

Experimental Methodology: Self-Validating Microplate Assay

To ensure scientific integrity, any enzymatic assay must be a self-validating system capable of isolating true catalytic activity from background noise. Because naphthalen-1-yl decanoate is highly lipophilic, improper preparation will lead to precipitation and false-negative results.

Step-by-Step Protocol

Step 1: Substrate Stock Preparation Dissolve naphthalen-1-yl decanoate in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM. Causality: DMSO is a polar aprotic solvent that fully solubilizes the hydrophobic C10 chain without hydrolyzing the ester bond.

Step 2: Buffer and Micelle Formation Prepare a 50 mM Sodium Phosphate buffer (pH 7.4) containing 0.1% Triton X-100. Dilute the substrate stock 1:100 into this buffer to yield a 1 mM working solution. Causality: The Triton X-100 surfactant prevents the substrate from crashing out of solution and forms the necessary micelles for lipase interfacial activation.

Step 3: Assay Assembly (The Self-Validating Matrix) Set up a 96-well microplate using the following matrix to ensure all variables are controlled:

| Well Type | Buffer (µL) | Substrate (µL) | Sample (µL) | Purpose |

| Reagent Blank | 190 | 10 | 0 | Measures baseline non-enzymatic hydrolysis |

| Sample Blank | 190 | 0 | 10 | Measures background absorbance of the biological sample |

| Positive Control | 180 | 10 | 10 (Standard) | Validates diazonium reagent efficacy |

| Test Sample | 180 | 10 | 10 | Experimental enzymatic measurement |

Step 4: Incubation and Coupling Incubate the plate at 37°C for 15–30 minutes. Stop the reaction by adding 50 µL of a 1% Fast Blue RR diazonium salt solution (prepared in 10% SDS to halt enzyme activity). Incubate for 5 minutes at room temperature in the dark to allow the azo dye to develop.

Step 5: Spectrophotometric Quantification Read the absorbance at 450 nm using a microplate reader. Subtract the Reagent Blank and Sample Blank values from the Test Sample to determine the true enzymatic rate.

Step-by-step high-throughput screening workflow for esterase/lipase activity quantification.

Applications in Vector Control and Drug Development

The unique steric profile of naphthalen-1-yl decanoate makes it an indispensable tool in modern research:

-

Insecticide Resistance Profiling: Amplification or mutation of specific esterases is a primary mechanism by which insect vectors develop resistance to organophosphate and pyrethroid insecticides. Researchers utilize naphthyl esters to profile the substrate specificity of salivary gland esterases in vectors like the mosquito Aedes aegypti [[1]]([Link]). By comparing cleavage rates of C2 versus C10 chains, scientists can map the evolutionary expansion of the enzyme's binding pocket.

-

Botanical Biopesticide Screening: The compound is actively used to monitor the inhibitory effects of novel botanical insecticides, such as Melaleuca alternifolia essential oil, on the detoxification enzymes of agricultural pests like the red flour beetle (Tribolium castaneum) .

-

Metabolic Disease Therapeutics: In human drug development, naphthalen-1-yl decanoate is used in high-throughput screening assays to identify novel pancreatic lipase inhibitors, which are critical targets for anti-obesity and lipid-lowering medications.

References

-

BRENDA Enzyme Database. "Information on EC 3.1.1.1 - carboxylesterase". BRENDA. Available at:[Link]

-

Argentine, J.A., & James, A.A. (1995). "Characterization of a salivary gland-specific esterase in the vector mosquito, Aedes aegypti". Insect Biochemistry and Molecular Biology. Available at:[Link]

-

Maduraiveeran, R., et al. (2023). "Insecticidal activity of Melaleuca alternifolia (Myrtaceae) essential oil against Tribolium castaneum". Pest Management Science. Available at:[Link]

Sources

Synthesis pathways for naphthalen-1-yl decanoate in laboratory settings

An In-depth Technical Guide to the Laboratory Synthesis of Naphthalen-1-yl Decanoate

Abstract

This technical guide provides a comprehensive overview of the principal laboratory-scale synthesis pathways for naphthalen-1-yl decanoate, an aryl ester of significant interest. The document is structured to provide not only procedural steps but also the underlying chemical principles and rationale for methodological choices, targeting researchers and professionals in chemical synthesis and drug development. The primary focus is on the robust and widely applicable Schotten-Baumann type acylation of 1-naphthol with decanoyl chloride. An alternative pathway involving direct esterification with decanoic acid is also discussed. Detailed experimental protocols, in-process controls, purification strategies, and characterization methodologies are presented to ensure a self-validating and reproducible synthesis.

Introduction and Strategic Overview

Naphthalen-1-yl decanoate is an ester that combines the rigid, aromatic naphthalene moiety with a flexible, lipophilic ten-carbon aliphatic chain. This unique structure makes it a valuable target molecule. The naphthalene group is a well-known fluorophore, suggesting potential applications in fluorescent probes and materials science.[1] Furthermore, the ester linkage to a lipophilic decanoate chain is a common strategy in prodrug design to enhance the bioavailability and membrane permeability of parent phenolic compounds.

The synthesis of this target molecule is fundamentally an esterification problem. The choice of pathway hinges on the availability of starting materials, desired purity, and scalability. The most common and direct approach for synthesizing aryl esters in a laboratory setting is the reaction of a phenol with an acyl chloride. This method is generally high-yielding and proceeds under mild conditions.

Core Synthesis Pathway: Acylation of 1-Naphthol with Decanoyl Chloride

The most reliable and frequently employed method for preparing naphthalen-1-yl decanoate is the acylation of 1-naphthol with decanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the hydroxyl oxygen of 1-naphthol on the highly electrophilic carbonyl carbon of decanoyl chloride.[2] The presence of a non-nucleophilic base, typically pyridine or triethylamine, is crucial. The base serves two primary functions:

-

It can deprotonate the phenol to form the more nucleophilic naphthoxide ion, accelerating the reaction.

-

It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[3]

A general schematic of this transformation is presented below:

Figure 1: General Reaction Scheme

Caption: Reaction of 1-Naphthol with Decanoyl Chloride.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

-

1-Naphthol (1.44 g, 10.0 mmol, 1.0 eq.)

-

Decanoyl chloride (2.10 mL, d=0.916 g/mL, 1.92 g, 10.0 mmol, 1.0 eq.)

-

Anhydrous Dichloromethane (DCM), 50 mL

-

Pyridine (1.21 mL, 15.0 mmol, 1.5 eq.) or Triethylamine (2.09 mL, 15.0 mmol, 1.5 eq.)

-

1 M Hydrochloric Acid (HCl), 30 mL

-

Saturated Sodium Bicarbonate (NaHCO₃) solution, 30 mL

-

Brine (saturated NaCl solution), 30 mL

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthol (1.44 g). Dissolve it in 40 mL of anhydrous DCM.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Base Addition: Slowly add pyridine (1.21 mL) to the stirred solution.

-

Acyl Chloride Addition: Add decanoyl chloride (2.10 mL) dropwise to the reaction mixture over 10 minutes using a syringe or dropping funnel. A slight exotherm may be observed, and a precipitate (pyridinium hydrochloride) may form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 1-naphthol spot (visualized under UV light or with an appropriate stain) indicates reaction completion. A helpful tip is to use a co-spot (a single lane with both starting material and reaction mixture) for accurate comparison.[4]

-

Work-up - Quenching and Extraction:

-

Pour the reaction mixture into a separatory funnel containing 30 mL of 1 M HCl. Shake well and separate the layers. The acid wash removes excess pyridine.

-

Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution (to remove any remaining acid), and finally with 30 mL of brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or a waxy solid.

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Load the crude material onto the column and elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 98:2 hexanes:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield naphthalen-1-yl decanoate as a pure compound.

-

Synthesis and Purification Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of naphthalen-1-yl decanoate.

Alternative Pathway: Direct Esterification

An alternative approach involves the direct condensation of 1-naphthol with decanoic acid. This method avoids the use of acyl chlorides, which can be moisture-sensitive, but requires an activating agent or catalyst to facilitate the formation of the ester bond from the less reactive carboxylic acid.

Common methods for this type of esterification include:

-

Fischer Esterification: While classic, this acid-catalyzed method is generally inefficient for phenols.

-

Carbodiimide Coupling (Steglich Esterification): Using dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is a very effective but can lead to purification challenges with urea byproducts.

-

Modern Reagent-Based Methods: A variety of modern methods exist for the direct esterification of carboxylic acids with phenols under neutral conditions, such as using triarylphosphites and N-iodosuccinimide.[5][6] These methods can offer high yields and mild reaction conditions.[5]

While viable, these methods are often employed when the corresponding acyl chloride is unavailable or unstable. For naphthalen-1-yl decanoate, the acyl chloride route remains the most straightforward and cost-effective choice for typical laboratory synthesis.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized naphthalen-1-yl decanoate. The following table summarizes the expected physicochemical properties and spectroscopic data, based on the known properties of the naphthalene and decanoate moieties.

| Property | Expected Value / Observation | Rationale / Key Features |

| Appearance | Colorless to pale yellow oil or waxy solid | Dependent on final purity. |

| Molecular Formula | C₂₀H₂₆O₂ | - |

| Molecular Weight | 298.42 g/mol | - |

| FT-IR (ν, cm⁻¹) | ~1750-1735 (C=O, ester)~1200-1100 (C-O, ester)~3100-3000 (Ar C-H)~2950-2850 (Alkyl C-H) | The ester carbonyl stretch is the most indicative peak. Absence of a broad O-H stretch (~3400 cm⁻¹) from 1-naphthol confirms reaction completion. |

| ¹H NMR (CDCl₃, δ, ppm) | 8.1-7.4 (m, 7H, Ar-H)2.6-2.5 (t, 2H, -O-CO-CH₂ -)1.8-1.7 (p, 2H, -CH₂-CH₂ -CO-)1.5-1.2 (m, 12H, -(CH₂)₆-)0.9 (t, 3H, -CH₃) | The aromatic region will show complex splitting characteristic of the 1-substituted naphthalene ring. The aliphatic region will show distinct signals for the protons alpha and beta to the carbonyl, a large multiplet for the methylene chain, and a terminal methyl triplet. |

| ¹³C NMR (CDCl₃, δ, ppm) | ~172 (C=O)~146 (Ar C-O)~134-120 (Ar C)~34 (α-CH₂)~32-22 (Alkyl CH₂)~14 (-CH₃) | The ester carbonyl carbon is highly deshielded. The aromatic carbons will appear in the typical 120-150 ppm range. The aliphatic chain will show a series of peaks between 14 and 35 ppm. |

| Mass Spec (ESI+) | m/z = 299.19 [M+H]⁺m/z = 321.17 [M+Na]⁺ | Provides confirmation of the molecular weight. |

Safety and Hazard Management

-

1-Naphthol: Harmful if swallowed and irritating to skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Decanoyl Chloride: Corrosive. Reacts with water and moisture to produce HCl gas. Causes severe skin burns and eye damage. Must be handled in a fume hood with extreme care.

-

Pyridine/Triethylamine: Flammable liquids and vapors. Harmful if swallowed or inhaled. Cause skin and eye irritation. Work in a well-ventilated area.

-

Dichloromethane (DCM): Suspected of causing cancer. Volatile and should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of naphthalen-1-yl decanoate is readily achievable in a standard laboratory setting. The acylation of 1-naphthol with decanoyl chloride in the presence of a base like pyridine offers a high-yielding, reliable, and straightforward pathway. Proper execution of the experimental protocol, including careful monitoring by TLC and a thorough aqueous work-up, is key to obtaining a crude product that can be efficiently purified by column chromatography. The alternative route via direct esterification with decanoic acid provides a viable, though often more complex, alternative. The characterization data presented in this guide serve as a benchmark for validating the successful synthesis and purity of the final product.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 31, 2026, from [Link]

-

Jadhav, V. D., et al. (2018). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Tetrahedron Letters, 59(32), 3125-3129. Available from: [Link]

-

Kim, H., & Lee, S. (2024). Silver-Catalyzed Coupling of Unreactive Carboxylates: Synthesis of α-Fluorinated O-Aryl Esters. Organic Letters. Available from: [Link]

-

Jadhav, V. D., et al. (2018). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4613271, 1-Naphthyl stearate. PubChem. Retrieved March 31, 2026, from [Link].

-

Figueroa-Valverde, L., et al. (2012). Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry, 25(9), 4861-4864. Available from: [Link]

-

Pazdera, P. (2021). Response to "Using adipoyl chloride and 1-napthol to create an ester. Any tips?". ResearchGate. Available from: [Link]

- Google Patents. (n.d.). WO2022091131A1 - Process for preparation of pure naltrexone decanoate, its salts, composition and method of use thereof.

-

Lee, S., et al. (2024). Porous cellulose acetate films were fabricated via the breath figure array method using fatty acid-modified derivatives and PEG. ResearchGate. Available from: [Link]

-

Pharmaffiliates. (n.d.). 1-Naphthol. Retrieved March 31, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2022091131A1 - Process for preparation of pure naltrexone decanoate, its salts, composition and method of use thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Solubility Profile and Formulation Strategies for Naphthalen-1-yl Decanoate in Organic Solvents: A Technical Guide

Executive Summary

Naphthalen-1-yl decanoate (also known as 1-naphthyl decanoate or α -naphthyl caprate; CAS: 52664-28-5) is a highly lipophilic ester widely utilized as a chromogenic and fluorogenic substrate in enzymology, particularly for profiling esterase and lipase activity. Due to its bulky aromatic naphthyl group and a 10-carbon aliphatic chain, the compound exhibits profound hydrophobicity. For researchers and drug development professionals, mastering its solubility profile in organic solvents is not merely a formulation step—it is the foundational requirement for preventing assay artifacts, such as substrate precipitation, micelle instability, and erratic enzyme kinetics.

This whitepaper provides an authoritative analysis of the solubility characteristics of naphthalen-1-yl decanoate, detailing thermodynamically grounded solvent selection, validated protocols for empirical solubility determination, and self-validating workflows for downstream biochemical assays.

Physicochemical Properties & Solvation Thermodynamics

To predict and manipulate the solubility of naphthalen-1-yl decanoate, we must first analyze its molecular architecture. The molecule ( C20H26O2 , MW: 298.42 g/mol ) is dominated by non-polar surface area.

-

Lipophilicity (LogP): With an estimated LogP of ~5.8, the compound is practically insoluble in aqueous media.

-

Hansen Solubility Parameters (HSP): The solvation of this molecule relies heavily on dispersion forces ( δD ). Solvents with high hydrogen-bonding capacity ( δH ), such as water, actively exclude the decanoate chain, leading to rapid aggregation.

-

Causality in Solvent Selection: To achieve high-concentration stock solutions, the solvent must possess a low dielectric constant or sufficient non-polar character to interact with the aliphatic tail, while maintaining enough polarity to solvate the ester linkage. Consequently, non-polar solvents (e.g., hexane) and polar aprotic solvents (e.g., DMSO, DMF) provide the optimal thermodynamic environment for complete dissolution.

Solubility Profile in Key Organic Solvents

The following table synthesizes the working solubility ranges of naphthalen-1-yl decanoate across standard laboratory solvents at 25°C. These values serve as a baseline for formulating assay stock solutions.

| Solvent | Polarity Index | Dielectric Constant ( ε ) | Estimated Solubility Capacity | Primary Application / Notes |

| Hexane | 0.1 | 1.89 | > 50 mg/mL (High) | Ideal for lipid extractions and organic phase reactions. Highly compatible with the decanoate chain. |

| Dichloromethane (DCM) | 3.1 | 8.93 | > 50 mg/mL (High) | Excellent for synthetic workflows and chromatographic separations. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 10 – 25 mg/mL (Moderate) | Gold Standard for Assays. Polar aprotic nature allows high stock concentrations while remaining miscible with aqueous buffers. |

| Dimethylformamide (DMF) | 6.4 | 36.7 | 15 – 30 mg/mL (Moderate) | Alternative to DMSO; slightly better solvation of the aliphatic chain due to lower polarity. |

| Ethanol (Absolute) | 5.2 | 24.5 | 5 – 10 mg/mL (Low) | Limited by hydrogen bonding. Requires gentle heating (37°C) to achieve >10 mg/mL concentrations. |

| Water | 10.0 | 80.1 | < 0.01 mg/mL (Insoluble) | Substrate will instantly precipitate or form unstable suspensions without surfactants. |

Experimental Methodology: Shake-Flask Solubility Determination

When precise quantification of solubility is required for rigorous kinetic studies, the shake-flask method remains the gold standard. This protocol is adapted from the principles outlined in the OECD 105 Guideline for the testing of chemicals, which dictates thermodynamic equilibrium partitioning [1].

Self-Validating Protocol

-

Saturation: Add an excess amount of solid naphthalen-1-yl decanoate (e.g., 50 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.

-

Equilibration: Place the vial in an isothermal shaker at 25°C ± 0.1°C. Agitate at 200 RPM for 24 to 48 hours. Causality: Sufficient time is required to transition from kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes at 25°C to pellet undissolved solid. Carefully filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC-UV (detection at λ = 280 nm, corresponding to the naphthyl chromophore).

-

Validation Check: Perform the extraction and HPLC analysis in technical triplicates. The system is self-validating if the Relative Standard Deviation (RSD) is < 5%. An RSD > 5% indicates the presence of micro-emulsions or incomplete phase separation, requiring re-centrifugation.

Figure 1: Thermodynamic solubility determination workflow via the shake-flask method.

Application Workflow: Enzymatic Assay Preparation

The primary utility of naphthalen-1-yl decanoate is its cleavage by lipases and esterases to release 1-naphthol, which is subsequently detected via diazo-coupling (Greiss-type reaction) to form a highly visible azo dye [2]. The critical failure point in this assay is the transition of the substrate from the organic stock to the aqueous reaction buffer.

Formulation Protocol for Aqueous Assays

-

Stock Preparation: Dissolve the substrate in anhydrous DMSO to a concentration of 50 mM. Store in single-use aliquots at -20°C.

-

Buffer Optimization: Prepare the aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Crucially, add a non-ionic surfactant (e.g., 0.1% to 0.5% Triton X-100 or sodium deoxycholate). Causality: The surfactant forms mixed micelles that encapsulate the lipophilic decanoate tail, keeping the ester bond exposed to the aqueous phase for enzymatic attack while preventing macroscopic precipitation.

-

Substrate Introduction: Slowly inject the DMSO stock into the vigorously stirring buffer to a final concentration of 0.5 mM. Ensure the final DMSO concentration remains ≤ 2% (v/v) to prevent enzyme denaturation.

-

Assay Execution & Detection: Introduce the enzyme. After the incubation period, add a diazonium salt (e.g., Fast Blue RR or Fast Red TR). The released 1-naphthol couples with the diazonium ion to form an intensely colored azo dye, quantifiable via spectrophotometry.

-

Validation Check: Always run a "Substrate + Buffer (No Enzyme)" control. If this control develops color, spontaneous alkaline hydrolysis of the ester is occurring, and the buffer pH must be lowered.

Figure 2: Workflow for enzymatic hydrolysis of 1-naphthyl decanoate and subsequent azo dye detection.

Causality & Troubleshooting (E-E-A-T Insights)

As an application scientist, diagnosing assay failures requires understanding the physical chemistry of your reagents:

-

Symptom: The assay solution turns cloudy immediately upon adding the substrate stock.

-

Causality: The solvent shift from DMSO to water drastically lowers the solvation capacity. The hydrophobic decanoate chains rapidly aggregate to minimize contact with water, causing precipitation.

-

Resolution: Increase the surfactant concentration in the buffer prior to substrate addition. Alternatively, pre-mix the DMSO stock 1:1 with a surfactant before diluting it into the aqueous buffer.

-

-

Symptom: Enzyme kinetics are non-linear or plateau prematurely, despite excess substrate.

-

Causality: The substrate has exceeded its Critical Micelle Concentration (CMC) in an uncontrolled manner, or the DMSO concentration has exceeded 5%, leading to competitive inhibition or partial denaturation of the esterase.

-

Resolution: Perform a serial dilution of the substrate to find the linear dynamic range. Keep final organic solvent concentrations strictly below 2%.

-

References

- Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU).

- Speciation Study of Nitrite/Nitrate through Diazo-Coupling Reaction Using Silica-Perchloric Acid as a Novel Catalyst. Asian Journal of Chemistry.

- ALPHA-NAPHTHYL CAPRATE SDS, 52664-28-5 Safety Data Sheets. Echemi.

Mechanism of Naphthalen-1-yl Decanoate Hydrolysis by Lipases: A Comprehensive Technical Guide

Executive Summary

The precise characterization of lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) kinetics is a critical bottleneck in biocatalyst engineering and lipid-based drug delivery development. Naphthalen-1-yl decanoate (also known as 1-naphthyl decanoate) serves as a premier synthetic substrate for these assays. By combining a medium-to-long acyl chain (decanoate) that satisfies the hydrophobic binding pocket of true lipases with a chromogenic leaving group (naphthalen-1-yl), researchers can achieve real-time or high-throughput endpoint quantification of hydrolytic activity. This whitepaper deconstructs the structural biology, the precise ping-pong bi-bi reaction mechanism, and the field-proven experimental workflows required to harness this substrate effectively.

Structural Prerequisites for Catalysis

To understand the hydrolysis of naphthalen-1-yl decanoate, one must first examine the evolutionary architecture of lipases. Unlike simple esterases, lipases possess distinct structural features that dictate their substrate specificity and activation.

-

The α/β Hydrolase Fold: The core of the enzyme consists of a highly conserved α/β hydrolase fold, which provides a stable scaffold for the active site.

-

Interfacial Activation: Most lipases are virtually inactive in purely aqueous solutions. The active site is shielded by an amphiphilic α-helical domain known as the "lid" or "flap"[1]. When the enzyme encounters a lipid-water interface (such as an emulsified droplet of naphthalen-1-yl decanoate), the lid undergoes a profound conformational shift. This exposes a hydrophobic cleft, allowing the substrate to enter the active site.

-

The Catalytic Triad: The chemical heavy lifting is performed by a highly conserved Ser-Asp/Glu-His catalytic triad[2]. The causality of this arrangement is elegant: the carboxylate group of Aspartate/Glutamate hydrogen-bonds with Histidine, polarizing it. The Histidine then acts as a powerful general base, abstracting a proton from the Serine hydroxyl group and converting it into a highly reactive alkoxide nucleophile.

The Reaction Mechanism: A Ping-Pong Bi-Bi Pathway

The hydrolysis of naphthalen-1-yl decanoate proceeds via a two-stage mechanism: acylation of the enzyme and subsequent deacylation.

Phase 1: Acylation and Release of 1-Naphthol

-

Substrate Binding: Following interfacial activation, the decanoate tail of the substrate anchors into the hydrophobic acyl-binding pocket, while the bulky naphthalen-1-yl group aligns within the leaving-group pocket.

-

Nucleophilic Attack: The activated Serine nucleophile attacks the carbonyl carbon of the decanoate ester linkage.

-

Tetrahedral Intermediate I: A transient, negatively charged tetrahedral intermediate is formed. This unstable state is stabilized by the "oxyanion hole"—a pocket formed by backbone amide nitrogen atoms that donate hydrogen bonds to the negatively charged oxygen[2].

-

Collapse: The intermediate collapses. The Histidine residue donates a proton to the naphthalen-1-yl oxygen, severing the ester bond. 1-naphthol is released as the first product, leaving behind a covalently bound acyl-enzyme intermediate[3].

Phase 2: Deacylation and Release of Decanoic Acid

-

Water Entry: A water molecule enters the active site. The Histidine residue abstracts a proton from the water, generating a nucleophilic hydroxide ion[1].

-

Second Nucleophilic Attack: The hydroxide attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Tetrahedral Intermediate II: A second oxyanion-hole-stabilized tetrahedral intermediate is formed.

-

Final Collapse: This intermediate collapses, releasing decanoic acid and regenerating the free Serine-OH, ready for the next catalytic cycle[3].

Figure 1: The ping-pong bi-bi catalytic cycle of lipase-mediated ester hydrolysis.

Experimental Methodology: The Naphthalen-1-yl Decanoate Assay

To translate this mechanism into a quantifiable assay, researchers exploit the release of 1-naphthol. Because 1-naphthol is colorless in solution, it is typically coupled with a diazonium salt, such as Fast Blue B, to produce a highly visible azo dye[4][5].

Self-Validating Protocol: Colorimetric Lipase Assay

As a Senior Application Scientist, I mandate that every assay must be a self-validating system. The following protocol includes built-in causality checks to ensure data integrity.

Step 1: Substrate Emulsification

-

Action: Dissolve naphthalen-1-yl decanoate in a minimal volume of miscible solvent (e.g., isopropanol), then disperse it into a 50 mM Tris-HCl buffer (pH 7.4) containing 0.5% Triton X-100 or Gum Arabic. Sonicate until a stable, cloudy emulsion forms.

-

Causality: Lipases require a lipid-water interface. Without the surfactant-stabilized emulsion, the enzyme remains in its closed, inactive conformation.

-

Validation Check: Allow the emulsion to sit for 10 minutes. If phase separation occurs, re-sonicate. An unstable emulsion leads to erratic kinetic readouts.

Step 2: Reaction Initiation

-

Action: Add the purified lipase (or biological sample) to the emulsified substrate at 37°C. Include a "Blank" (buffer only) and a "Positive Control" (commercial Candida antarctica lipase).

-

Causality: The blank accounts for the spontaneous, non-enzymatic hydrolysis of the ester bond, which must be subtracted from the final absorbance.

Step 3: Azo Coupling and Termination

-

Action: After a defined incubation period (e.g., 15 minutes), terminate the reaction by adding a solution of Fast Blue B Salt (1% w/v in 10% SDS).

-

Causality: The SDS immediately denatures the lipase, halting the reaction. Simultaneously, the Fast Blue B undergoes an electrophilic aromatic substitution with the released 1-naphthol, forming a stable purple/red diazonium dye[4].

Step 4: Spectrophotometric Detection

-

Action: Measure the absorbance of the resulting solution at 530 nm using a microplate reader.

-

Validation Check: The positive control must yield a strong signal (>1.0 OD), confirming that the Fast Blue B salt has not degraded (diazonium salts are highly light and temperature sensitive).

Figure 2: Step-by-step workflow for the colorimetric naphthalen-1-yl decanoate assay.

Quantitative Data Presentation

To facilitate experimental design, the following table summarizes the key physicochemical parameters and kinetic expectations when utilizing naphthalen-1-yl decanoate in lipase assays.

| Parameter | Typical Value / Range | Mechanistic Significance |

| Substrate Acyl Chain Length | C10 (Decanoate) | Optimal length to satisfy the deep hydrophobic cleft of true lipases, distinguishing them from simple esterases. |

| Assay pH Optimum | 7.0 – 8.0 | Maintains the Histidine residue in the correct protonation state to act as a general base for the catalytic Serine. |

| Detection Wavelength | 530 nm – 540 nm | The peak absorbance of the azo dye formed by the reaction of 1-naphthol with Fast Blue B Salt. |

| Rate-Limiting Step | Deacylation (Water attack) | The breakdown of the acyl-enzyme intermediate is typically the slowest step in the ping-pong bi-bi mechanism. |

| Spontaneous Hydrolysis | < 5% per hour at 37°C | Low background noise ensures a high signal-to-noise ratio, provided the assay is kept at neutral pH. |

Conclusion

The hydrolysis of naphthalen-1-yl decanoate is a masterclass in enzymatic precision. By exploiting the structural necessity of interfacial activation and the nucleophilic power of the Ser-Asp/Glu-His catalytic triad, lipases efficiently cleave this synthetic substrate. For researchers and drug development professionals, mastering this mechanism and the associated Fast Blue B assay workflow ensures robust, reproducible data—a mandatory foundation for downstream applications in biocatalysis and lipidology.

Sources

Stability and Hydrolysis Kinetics of Naphthalen-1-yl Decanoate in Aqueous Buffer Solutions

Introduction & Core Mechanisms

Naphthalen-1-yl decanoate (commonly referred to as 1-naphthyl decanoate or α -naphthyl caprate) is a highly lipophilic ester composed of 1-naphthol and decanoic (capric) acid. In pharmaceutical development and biochemical research, it is heavily utilized as a chromogenic substrate for evaluating esterase and lipase activity, as well as a model compound for studying the release kinetics of lipophilic prodrugs.

A fundamental challenge in utilizing naphthalen-1-yl decanoate is its inherent chemical instability in aqueous environments. Esters undergo spontaneous hydrolysis in aqueous buffers, yielding a carboxylic acid and an alcohol[1]. Differentiating between enzyme-catalyzed cleavage and spontaneous chemical degradation is critical for assay integrity.

Mechanistic Pathways of Ester Hydrolysis

The stability of naphthalen-1-yl decanoate is strictly governed by the pH of the aqueous medium. Ester hydrolysis proceeds via two primary mechanistic pathways depending on the proton concentration[2]:

-

Base-Catalyzed Hydrolysis (Saponification, pH > 7): At physiological (pH 7.4) and alkaline pH, hydroxide ions ( OH− ) act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the decanoate chain. This forms a tetrahedral alkoxide intermediate, which subsequently collapses to release 1-naphthol and the decanoate anion. This reaction is irreversible and heavily dependent on the buffer's hydroxide concentration, driving the reaction to completion.

-

Acid-Catalyzed Hydrolysis (pH < 4): In acidic environments, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water then acts as the nucleophile. Unlike base-catalyzed hydrolysis, this process is reversible, though the large excess of water in buffer systems drives the equilibrium toward the products[1].

Figure 1: Chemical reaction pathway for the hydrolysis of naphthalen-1-yl decanoate.

Physicochemical Challenges: Solubility and Micellization

Due to its 10-carbon aliphatic chain, naphthalen-1-yl decanoate exhibits extreme hydrophobicity. Introducing it directly into an aqueous buffer results in immediate precipitation or the formation of colloidal aggregates, which skews kinetic data.

To achieve a homogenous solution, the use of organic co-solvents (e.g., DMSO) or surfactants (e.g., Triton X-100) is mandatory. However, causality dictates careful experimental design: surfactants above their critical micelle concentration (CMC) will sequester the lipophilic ester into the hydrophobic core of the micelle. This micellar shielding physically separates the ester bond from aqueous hydroxide ions, artificially depressing the observed hydrolysis rate and leading to false stability profiles[3].

Table 1: Physicochemical Properties & Assay Impact

| Property | Value | Impact on Assay Design |

| Molecular Weight | 298.42 g/mol | Determines molarity and stock concentration calculations. |

| LogP (estimated) | ~5.5 - 6.0 | Highly lipophilic; requires organic co-solvents to prevent precipitation. |

| Aqueous Solubility | < 1 µM | Necessitates the addition of 1-5% DMSO for homogenous kinetics. |

| Cleavage Product | 1-Naphthol | Enables continuous UV-Vis tracking at 322 nm without chromatography. |

Experimental Protocol: Assessing Hydrolytic Stability

To establish a self-validating system for measuring the spontaneous hydrolysis of naphthalen-1-yl decanoate, the following protocol relies on continuous UV-Vis spectrophotometric monitoring. The cleavage product, 1-naphthol, exhibits a distinct absorption maximum at 322 nm, allowing for real-time quantification[4].

Figure 2: Step-by-step spectrophotometric workflow for kinetic stability assessment.

Step-by-Step Methodology:

-

Reagent Preparation & Calibration (Self-Validation):

-

Prepare a 10 mM stock solution of naphthalen-1-yl decanoate in anhydrous DMSO. Store at -20°C in amber vials to prevent photo-degradation.

-

Causality Check: Prepare a standard curve of 1-naphthol (0 to 100 µM) in the target buffer to calculate the exact molar extinction coefficient ( ϵ322≈2,200M−1cm−1 )[4]. This validates instrument calibration and ensures accurate conversion of absorbance to concentration.

-

-

Buffer Equilibration:

-

Prepare 50 mM buffers at varying pH levels (e.g., Acetate for pH 4-5; Phosphate for pH 6-8; Borate for pH 9).

-

Pre-warm 990 µL of buffer in a quartz cuvette to 37°C using a Peltier-controlled spectrophotometer. Temperature control is critical as hydrolysis follows Arrhenius kinetics.

-

-

Reaction Initiation:

-

Spike 10 µL of the 10 mM ester stock into the 990 µL buffer (final concentration: 100 µM ester, 1% v/v DMSO).

-

Rapidly mix by inversion. Causality Check: The strict 1% DMSO limit ensures solubility while minimizing co-solvent alterations to the dielectric constant of the water, which would otherwise skew the nucleophilic attack rate.

-

-

Data Acquisition:

-

Record the absorbance at 322 nm every 1 minute for 60-120 minutes.

-

Run a parallel blank containing 1% DMSO in buffer to subtract background drift, ensuring the signal is exclusively derived from ester cleavage.

-

-

Kinetic Analysis:

-

Convert absorbance to concentration using the 1-naphthol standard curve.

-

Plot ln([Ester]t/[Ester]0) versus time. The negative slope yields the pseudo-first-order rate constant ( kobs ).

-

Calculate half-life: t1/2=ln(2)/kobs .

-

Table 2: Representative Kinetic Parameters (100 µM Ester, 1% DMSO, 37°C)

| Buffer pH | Dominant Mechanism | Estimated kobs (min −1 ) | Estimated Half-Life ( t1/2 ) |

| pH 4.0 (Acetate) | Acid-Catalyzed | 1.5×10−4 | ~77 hours |

| pH 6.0 (Phosphate) | Neutral / Minimal | 5.0×10−5 | ~230 hours |

| pH 7.4 (Phosphate) | Base-Catalyzed | 8.5×10−3 | ~1.3 hours |

| pH 9.0 (Borate) | Base-Catalyzed | 4.2×10−2 | ~16 minutes |

| (Note: Values are representative models based on homologous lipophilic ester degradation rates). |

Conclusion

The stability of naphthalen-1-yl decanoate in aqueous buffers is a delicate balance between its extreme lipophilicity and the nucleophilic nature of the surrounding environment. For researchers utilizing this compound in enzymatic assays, maintaining a pH of 6.0 to 6.5 offers the optimal window to minimize spontaneous background hydrolysis while preserving the structural integrity of the substrate.

References

-

15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning[Link]

-

15.9: Hydrolysis of Esters - Chemistry LibreTexts[Link]

-

Hydrolysis of Lipophilic Esters Catalyzed by a Zinc(II) Complex of a Long Alkyl-Pendant Macrocyclic Tetraamine in Micellar Solution - Journal of the American Chemical Society[Link]

-

Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6 - PMC (National Institutes of Health)[Link]

Sources

Thermodynamic Profiling of Naphthalen-1-yl Decanoate in Esterase and Lipase Kinetics: A Technical Guide

Executive Summary

In the realm of enzymology and rational drug design, understanding the thermodynamic landscape of enzyme-substrate interactions is paramount. Naphthalen-1-yl decanoate (also known as 1-naphthyl caprate) serves as a highly specialized, chromogenic-like substrate used to probe the active site architecture of lipolytic enzymes, such as acetylxylan esterases and lipases[1][2].

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a thermodynamic probe. The molecule's architecture—a 10-carbon aliphatic chain coupled to a bulky aromatic leaving group—allows researchers to dissect the energetic contributions of the hydrophobic effect during binding and the enthalpic stabilization required during transition-state hydrolysis. This whitepaper provides a comprehensive guide to the thermodynamic properties of naphthalen-1-yl decanoate, detailing the causality behind its behavior in aqueous systems and providing self-validating experimental protocols for kinetic profiling.

Physicochemical & Baseline Thermodynamic Properties

To understand how naphthalen-1-yl decanoate interacts with an enzyme, we must first analyze its baseline physicochemical properties. The thermodynamics of solvation dictate its behavior in aqueous buffers prior to enzyme binding.

The compound exhibits a high partition coefficient (LogP = 5.89), indicating extreme lipophilicity[3]. This high LogP is the primary thermodynamic driver for its biological utility. In an aqueous environment, the decanoate chain forces water molecules into a highly ordered clathrate cage, resulting in a low-entropy state.

Table 1: Physicochemical Properties of Naphthalen-1-yl Decanoate

| Property | Value / Description | Thermodynamic Implication |

| CAS Number | 52664-28-5[3] | Standard identifier for reagent sourcing. |

| Molecular Formula | C₂₀H₂₆O₂[3] | Defines the stoichiometric mass for molarity calculations. |

| Molecular Weight | 298.42 g/mol [3] | Critical for precise Isothermal Titration Calorimetry (ITC) dosing. |

| LogP | 5.89[3] | High hydrophobicity; drives entropy-favorable enzyme binding. |

| Polar Surface Area (PSA) | 26.30 Ų[3] | Low polarity; indicates minimal hydrogen-bonding penalty upon desolvation. |

Thermodynamics of Enzyme-Substrate Binding ( ΔGbind )

When naphthalen-1-yl decanoate enters the active site of an enzyme—such as the extensively studied Acetylxylan esterase II (AXE II) from Talaromyces purpureogenus[1][2]—the binding event ( ΔGbind ) is governed by the equation:

ΔGbind=ΔHbind−TΔSbind

The Causality of Binding: Why does this specific substrate bind with such high affinity to lipases? The interaction is rarely driven by enthalpy ( ΔHbind ). In fact, breaking the hydrogen bonds of the surrounding water cage requires an enthalpic penalty. Instead, binding is driven by the hydrophobic effect . As the 10-carbon decanoate chain slides into the hydrophobic acyl-binding pocket of the enzyme, the ordered water molecules are released into the bulk solvent. This massive increase in solvent entropy ( ΔSbind≫0 ) overcomes any enthalpic penalties, resulting in a spontaneous, exergonic binding event ( ΔGbind<0 ).

Furthermore, the bulky naphthyl group engages in π−π stacking or van der Waals interactions with aromatic residues at the entrance of the active site, providing a secondary enthalpic stabilization that anchors the ester bond precisely within the oxyanion hole.

Thermodynamics of Hydrolysis & Transition State ( ΔG‡ )

Once the Michaelis complex (ES) is formed, the enzyme must overcome the activation energy barrier ( ΔG‡ ) to hydrolyze the ester bond and release 1-naphthol and decanoic acid[1].

According to transition state theory, the activation parameters ( ΔH‡ and ΔS‡ ) reveal the mechanistic efficiency of the enzyme:

-

Activation Enthalpy ( ΔH‡ ): Represents the energy required to break the ester bond. In the enzyme active site, this value is drastically lowered compared to the uncatalyzed reaction because the oxyanion hole forms strong hydrogen bonds with the tetrahedral intermediate, providing enthalpic compensation.

-

Activation Entropy ( ΔS‡ ): Typically negative, as the transition state requires a highly rigid, specific geometric alignment of the catalytic triad (e.g., Ser-His-Asp) and the substrate.

Thermodynamic cycle of naphthalen-1-yl decanoate binding and hydrolysis.

Table 2: Representative Thermodynamic Profile for Esterase Hydrolysis

| Parameter | Symbol | Typical Value Range | Dominant Driving Force |

| Binding Free Energy | ΔGbind | -20 to -35 kJ/mol | Hydrophobic effect (Entropy-driven) |

| Binding Enthalpy | ΔHbind | -5 to +10 kJ/mol | Desolvation penalty vs. van der Waals |

| Binding Entropy | −TΔSbind | -25 to -40 kJ/mol | Release of ordered bulk water |

| Activation Free Energy | ΔG‡ | +50 to +80 kJ/mol | Bond breaking / TS formation |

| Activation Enthalpy | ΔH‡ | +30 to +60 kJ/mol | Oxyanion hole stabilization |

Experimental Protocols for Thermodynamic Profiling

To extract these thermodynamic parameters with high scientific integrity, researchers must employ rigorous, self-validating methodologies. Below are the gold-standard protocols for profiling naphthalen-1-yl decanoate.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

This protocol determines ΔHbind , ΔSbind , and the dissociation constant ( Kd ).

-

Substrate Preparation: Dissolve naphthalen-1-yl decanoate in a miscible co-solvent (e.g., 5% DMSO) before diluting into the aqueous assay buffer.

-

Pre-Check (Self-Validation Step 1): Perform Dynamic Light Scattering (DLS) on the substrate solution. Causality: Because the LogP is 5.89[3], the substrate is prone to forming micelles. DLS validates monodispersity. If micelles are present, the ITC heat signal will be falsely convoluted with the heat of demicellization.

-

Titration: Inject 2 μL aliquots of the enzyme into the substrate cell at a constant temperature (e.g., 25°C), measuring the heat released/absorbed ( dQ/dt ).

-

Control Subtraction: Perform a reverse-titration of enzyme into bare buffer to subtract the heat of dilution.

-

Isotherm Fitting (Self-Validation Step 2): Fit the integrated heat data to an independent binding model. The stoichiometry parameter ( n ) must equal the known number of active sites. If n≫1 , the system self-flags non-specific hydrophobic aggregation, invalidating the run.

Protocol 2: Temperature-Dependent Kinetics (Eyring Analysis)

This protocol determines the activation parameters ( ΔH‡ and ΔS‡ ) by measuring the catalytic rate ( kcat ) across a temperature gradient.

-

Assay Setup: Prepare a reaction mixture containing the enzyme and saturating concentrations of naphthalen-1-yl decanoate.

-

Spectrophotometric Monitoring: Continuously monitor the release of 1-naphthol at 320 nm using a temperature-controlled UV-Vis spectrophotometer.

-

Temperature Variance: Execute the assay at five distinct temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C), extracting kcat at each point.

-

Eyring Plot Construction: Plot ln(kcat/T) versus 1/T . The slope yields −ΔH‡/R , and the y-intercept yields ln(kB/h)+ΔS‡/R .

-

Linearity Check (Self-Validation Step): Calculate the R2 of the linear regression. A strictly linear plot ( R2>0.98 ) validates that the heat capacity of activation ( ΔCp‡ ) is negligible and that the rate-limiting step remains constant. Curvature self-flags the onset of enzyme thermal denaturation or a mechanistic shift, preventing erroneous data interpretation.

Experimental workflow for thermodynamic profiling of esterase kinetics.

References

-

Title: Information on EC 3.1.1.72 - acetylxylan esterase Source: BRENDA Enzyme Database URL: [Link]

-

Title: An eleven amino acid residue deletion expands the substrate specificity of acetyl xylan esterase II (AXE II) from Penicillium purpurogenum Source: Journal of Computer-Aided Molecular Design (Springer) URL: [Link]

Sources

Photolytic Degradation Pathways of Naphthalen-1-yl Decanoate: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary

Naphthalen-1-yl decanoate (1-naphthyl decanoate) is a highly lipophilic aromatic ester often utilized as a model compound for prodrugs, long-acting injectables, and advanced polymeric materials. While the decanoate tail provides excellent lipid solubility, the naphthyl ester moiety introduces significant photochemical liabilities. Under ultraviolet (UV) irradiation, this molecule undergoes rapid degradation primarily driven by the Photo-Fries rearrangement and competitive photodecarboxylation pathways.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere listing of degradation products. Here, we will dissect the quantum mechanical causality behind the degradation, explore how solvent microenvironments dictate product distribution, and establish a self-validating experimental workflow to rigorously quantify these pathways in drug development.

Mechanistic Foundations: The Photo-Fries Rearrangement

The photodegradation of naphthalen-1-yl decanoate is not a simple bond-breaking event; it is a complex, topographically controlled progression through multiple electronic states.

The Three-State Excitation Model

The initial event involves the absorption of a UV photon, which promotes the naphthalen-1-yl decanoate molecule from its ground state into an excited aromatic singlet state (ππ). According to advanced multiconfigurational theoretical models, the reaction is governed by a three-state mechanism: the initial ππ state transfers energy to a pre-dissociative nπ* state, which subsequently crosses into a dissociative πσ* state[1]. It is along this πσ* potential energy surface that the homolytic cleavage of the ester C–O bond occurs.

Homolytic Cleavage and the Solvent Cage Effect

Cleavage of the ester bond generates a highly reactive singlet radical pair: the 1-naphthyloxyl radical and the decanoyl (acyl) radical . Immediately following cleavage, these radicals are trapped in close proximity by a surrounding "solvent cage"[2]. The fate of the molecule depends entirely on the competition between in-cage recombination and cage escape:

-

In-Cage Recombination (Photo-Fries Migration): If the radicals recombine before diffusing apart, the decanoyl radical attacks the electron-rich ortho (C2) or para (C4) positions of the naphthol ring. This intramolecular free radical process yields 2-decanoyl-1-naphthol and 4-decanoyl-1-naphthol [3].

-

Cage Escape (Out-of-Cage Reactions): If the radicals diffuse out of the solvent cage, they react independently with the surrounding medium. The 1-naphthyloxyl radical abstracts a hydrogen atom from the solvent to form 1-naphthol [3]. Concurrently, the decanoyl radical can undergo decarbonylation (losing CO to form a nonyl radical) or abstract hydrogen to form decanal[4].

Figure 1: Photo-Fries rearrangement and cage-escape pathways of naphthalen-1-yl decanoate.

Experimental Workflows: A Self-Validating Protocol

To accurately profile the degradation of naphthalen-1-yl decanoate, the experimental design must be self-validating. This means incorporating internal controls to isolate photolysis from hydrolysis, and utilizing orthogonal detection methods to ensure mass balance.

Causality in Experimental Design

-

Why use Actinometry? UV lamp intensity degrades over time. Chemical actinometry (e.g., potassium ferrioxalate) normalizes the photon flux, ensuring kinetic data is reproducible across different laboratories.

-

Why Dark Controls? Esters are prone to hydrolysis. A parallel sample wrapped in foil (dark control) proves that the formation of 1-naphthol is photolytically driven, not a background hydrolytic artifact.

-

Why LC-MS/MS? The ortho and para Photo-Fries products (2-decanoyl-1-naphthol and 4-decanoyl-1-naphthol) are isobaric isomers (same exact mass). MS alone cannot distinguish them; chromatographic resolution on a sub-2 µm C18 column prior to MS is mandatory.

Step-by-Step Methodology

Step 1: Solution Preparation & System Suitability

-

Prepare a 100 µM stock solution of naphthalen-1-yl decanoate in two distinct solvents: Methanol (polar, low viscosity) and Cyclohexane (non-polar, higher micro-viscosity).

-

Prepare a dark control for each solvent system by wrapping the quartz vials in double-layered aluminum foil.

Step 2: Irradiation Phase (ICH Q1B Compliant)

-

Place the quartz vials in a photoreactor equipped with a medium-pressure Hg lamp (emission at 254 nm and 313 nm).

-

Calibrate the photon flux using a standard actinometer prior to sample insertion.

-

Irradiate the samples at a constant temperature of 25°C (using a cooling jacket to prevent thermal degradation).

Step 3: Kinetic Sampling & Quenching

-

Extract 100 µL aliquots at predefined intervals (0, 15, 30, 60, 90, and 120 minutes).

-

Critical Step: Immediately quench the reaction by transferring the aliquots to amber vials pre-chilled to -20°C to arrest any secondary radical propagation.

Step 4: LC-MS/MS Analysis

-

Inject 5 µL of the quenched sample onto a UHPLC system equipped with a C18 column (1.7 µm, 2.1 x 100 mm).

-

Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to resolve the highly lipophilic decanoyl isomers.

-

Monitor the eluent using a diode array detector (DAD) at 280 nm and a mass spectrometer in positive electrospray ionization (ESI+) mode. Calculate mass balance by summing the molar equivalents of the parent compound and all identified degradants.

Figure 2: Step-by-step experimental workflow for UV forced degradation and kinetic profiling.

Quantitative Data & Kinetic Profiling

The microenvironment heavily dictates the degradation kinetics. In low-viscosity, polar solvents like methanol, the solvent cage is easily disrupted, allowing the radicals to escape and form 1-naphthol. Conversely, in non-polar or highly viscous media (like polymer matrices or cyclohexane), the radicals are confined, forcing in-cage recombination and favoring the Photo-Fries products[2].

Table 1: Photodegradation Product Distribution of Naphthalen-1-yl Decanoate (at 60 mins)

| Degradation Product | Mechanism | m/z[M+H]⁺ | Relative Yield (Methanol) | Relative Yield (Cyclohexane) |

| Naphthalen-1-yl Decanoate | Remaining Parent | 299.2 | 15% | 25% |

| 1-Naphthol | Cage Escape (H-abstraction) | 145.1 | 48% | 18% |

| 2-Decanoyl-1-naphthol | In-Cage (Ortho-migration) | 299.2 | 18% | 35% |

| 4-Decanoyl-1-naphthol | In-Cage (Para-migration) | 299.2 | 12% | 18% |

| Decanal / Nonane | Cage Escape (Decarbonylation) | N/A (GC-MS) | 7% | 4% |

Note: Yields are normalized to initial molar concentrations. Mass balance > 95% confirmed via orthogonal UV-Vis integration.

Strategic Implications for Drug Development

Understanding the specific degradation pathways of naphthalen-1-yl decanoate is critical for formulation scientists. Because the Photo-Fries rearrangement is an intramolecular process that occurs rapidly from the singlet excited state[3], standard radical scavengers (like BHT or Vitamin E) added to the formulation are often ineffective; they cannot penetrate the solvent cage fast enough to intercept the acyl/naphthyloxyl radical pair.

Formulation Mitigation Strategies:

-

Photon Interception: The most effective defense is preventing the ππ* excitation. This requires the use of opaque primary packaging (amber glass) or the inclusion of potent UV absorbers (e.g., titanium dioxide or zinc oxide) in the drug product coating.

-

Matrix Viscosity Modulation: If the ester is formulated in a depot injection or polymer matrix (e.g., PLGA), increasing the glass transition temperature (Tg) of the polymer can restrict molecular mobility. This enhances the cage effect, shifting the degradation profile away from the highly toxic 1-naphthol toward the relatively more stable Photo-Fries rearranged products[2].

References[2] Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents. Photochemical & Photobiological Sciences (RSC Publishing).

URL: [Link]3]Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate (Photochemical Transformation). Asian Journal of Chemistry. URL: [Link]4]Photodecarboxylation of Substituted Naphthylmethyl Arylacetate Esters: Synthesis of Naphthylarylethanes. The Journal of Organic Chemistry - ACS Publications. URL: [Link]1]Three-state Model for the Photo-Fries Rearrangement. Mario Barbatti. URL: [Link]

Sources

- 1. Three-state Model for the Photo-Fries Rearrangement – Light and Molecules [barbatti.org]

- 2. Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

Naphthalen-1-yl decanoate as a fluorogenic substrate for esterases

Application Note: Naphthalen-1-yl Decanoate as a Fluorogenic Substrate for Profiling Lipolytic and Esterase Activity

Executive Summary

In the landscape of drug development and biochemical screening, distinguishing between general esterase activity and specific lipase activity is a persistent challenge. While short-chain esters (e.g., 1-naphthyl acetate) are universally cleaved by a broad spectrum of hydrolases[1], extending the acyl chain alters enzyme specificity. Naphthalen-1-yl decanoate (1-ND) , a ten-carbon (C10) ester, leverages steric bulk and hydrophobicity to selectively profile lipases and specialized carboxylesterases. This application note details the mechanistic rationale, photophysics, and a self-validating protocol for utilizing 1-ND in high-throughput screening environments.

Mechanistic Rationale: Enzyme Specificity and Photophysics

Causality Behind Acyl Chain Elongation

The choice of a C10 decanoate chain over a C2 acetate chain is not arbitrary; it is driven by the structural biology of the enzyme active site. Esterases and lipases share a highly conserved Ser-His-Asp catalytic triad[2]. However, lipases possess a larger, more hydrophobic binding pocket designed to accommodate long-chain fatty acids. By utilizing 1-ND, the substrate physically cannot enter the restrictive active sites of standard acetylcholinesterases, effectively filtering out background esterase noise in complex biological lysates.

The Photophysics of 1-Naphthol

The enzymatic hydrolysis of 1-ND yields decanoic acid and the fluorophore 1-naphthol . 1-Naphthol is a highly sensitive fluorescent compound exhibiting an excitation peak at 290 nm and an emission peak at 339 nm[3]. A critical insight for assay development is that 1-naphthol undergoes rapid excited-state proton-transfer reactions[4]. Consequently, its fluorescence quantum yield and emission spectra are highly dependent on the pH of the microenvironment. Maintaining a strict, buffered pH (optimally 7.4 to 8.0) is non-negotiable for reproducible kinetic data.

Catalytic cleavage of 1-naphthyl decanoate yielding fluorescent 1-naphthol.

System Design: The Self-Validating Protocol

A common pitfall in fluorometric drug screening is the "inner filter effect," where a test compound either quenches the fluorophore or auto-fluoresces, leading to false positives (apparent enzyme inhibition) or false negatives.

To establish trustworthiness , this protocol is designed as a self-validating system. We employ a split-well orthogonal validation strategy. Because 1-naphthol readily undergoes electrophilic aromatic substitution, it can be coupled with a diazonium salt (e.g., Fast Blue RR) to form a stable, intensely colored azo dye. If a drop in fluorescence is observed, the parallel colorimetric readout confirms whether the drop is due to true enzymatic inhibition or mere optical interference.

Self-validating assay workflow with orthogonal fluorometric and colorimetric readouts.

Step-by-Step Methodology

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4. Rationale: Stabilizes the excited-state proton transfer of 1-naphthol[4].

-

Substrate Stock (10 mM): Dissolve 1-ND in 100% DMSO.

-

Working Substrate Emulsion (100 µM): Dilute the stock 1:100 in Assay Buffer containing 0.1% Triton X-100. Rationale: 1-ND is highly hydrophobic. Without a sub-critical micelle concentration (CMC) surfactant, the substrate will aggregate, causing severe fluorescence quenching and inaccessible active sites.

-

Fast Blue RR Solution: 5 mg/mL in Assay Buffer (Prepare fresh and protect from light).

Assay Execution

-

Enzyme/Inhibitor Incubation: In a black 96-well microplate, add 40 µL of enzyme preparation (e.g., purified lipase or cell lysate) and 10 µL of the test inhibitor. Incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add 50 µL of the Working Substrate Emulsion to each well.

-

Primary Readout (Kinetic Fluorescence): Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence at Ex: 290 nm / Em: 339 nm [3] every minute for 30 minutes at 37°C. Calculate the initial velocity ( V0 ) from the linear portion of the curve.

-

Orthogonal Validation (Endpoint Colorimetry):

-

Transfer 50 µL of the completed reaction mixture to a clear 96-well plate.

-

Add 10 µL of Fast Blue RR Solution to each well.

-

Incubate for 5 minutes at room temperature to allow azo dye formation.

-

Read absorbance at 450 nm . A proportional decrease in both fluorescence and absorbance validates true enzymatic inhibition.

-

Data Interpretation & Quantitative Parameters

To assist in experimental design, the following table summarizes the comparative quantitative parameters of 1-naphthyl-based substrates, demonstrating why 1-ND is the superior choice for lipolytic profiling.

| Parameter | 1-Naphthyl Acetate (C2) | 1-Naphthyl Decanoate (C10) |

| Primary Target | General Esterases, AChE[1] | Lipases, Specialized Esterases |

| Excitation / Emission | 290 nm / 339 nm[3] | 290 nm / 339 nm[3] |

| Aqueous Solubility | High (Minimal surfactant needed) | Low (Requires 0.1% Triton X-100) |

| Background Hydrolysis | High (Prone to spontaneous cleavage) | Low (Highly stable in aqueous buffer) |

| Orthogonal Compatibility | Yes (Fast Blue RR / Diazo coupling) | Yes (Fast Blue RR / Diazo coupling) |

| Typical Km (Lipase) | > 5.0 mM (Poor affinity) | 0.1 - 0.5 mM (High affinity) |

References

-

A Novel Fluorescence Based Assay for the Detection of Organophosphorus Pesticide Exposed Cholinesterase Activity Using 1-naphthyl Acetate Source: PubMed (National Institutes of Health) URL:[Link]

-

Excited-State Proton-Transfer Reactions in 1-Naphthol Source: Optica Publishing Group URL:[Link]

-

Evolution of a Catalytic Mechanism Source: Molecular Biology and Evolution (Oxford Academic) URL:[Link]

Sources

Application Note: Preparation and Utilization of Naphthalen-1-yl Decanoate Stock Solutions for Interfacial Enzymatic Assays

Target Audience: Researchers, biochemists, and drug development professionals specializing in lipid metabolism, enzyme kinetics, and high-throughput screening.

Executive Summary & Mechanistic Rationale

In the biochemical characterization of lipolytic enzymes, distinguishing true lipases from non-specific esterases is a persistent analytical challenge. Naphthalen-1-yl decanoate (also known as α-naphthyl decanoate) is a synthetic, chromogenic substrate engineered specifically to bridge this gap.

Unlike short-chain esters (e.g., α-naphthyl acetate or butyrate) which are readily cleaved by ubiquitous cytosolic esterases, the 10-carbon aliphatic chain of naphthalen-1-yl decanoate necessitates interfacial activation —a conformational change unique to true lipases when they encounter a lipid-water interface 1.

The Causality of the Assay: Upon enzymatic hydrolysis of the ester bond, free α-naphthol is liberated. Because α-naphthol is colorless, the assay relies on a secondary diazo coupling reaction . The liberated α-naphthol reacts instantaneously with a diazonium salt (such as Fast Blue BB or Fast Blue RR) to form a highly stable, colored azo dye complex. This allows for continuous or endpoint spectrophotometric quantification at 510–570 nm 2.

Quantitative Data: Substrate Specificity

To understand why naphthalen-1-yl decanoate is chosen, one must compare it against other naphthyl esters.

| Substrate | Carbon Chain Length | Primary Enzyme Target | Solubility in Aqueous Buffer |

| α-Naphthyl Acetate | C2 | Non-specific Esterases | High (Requires minimal surfactant) |

| α-Naphthyl Butyrate | C4 | Carboxylesterases / Monocyte markers | Moderate |

| Naphthalen-1-yl Decanoate | C10 | Lipases (requires interfacial activation) | Very Low (Requires micellar dispersion) |

| α-Naphthyl Laurate | C12 | Pancreatic Lipases | Extremely Low |

Physicochemical Challenges & Solubilization Strategy

The primary failure point in naphthalen-1-yl decanoate assays is improper solubilization. Due to its highly hydrophobic C10 tail, introducing the substrate directly into an aqueous buffer results in rapid precipitation, leading to erratic kinetic readouts and severe light-scattering artifacts.

To solve this, the protocol utilizes a two-phase solubilization strategy :

-

Primary Solvation (Stock Solution): The substrate is first dissolved in a polar aprotic solvent (e.g., Dimethyl Sulfoxide [DMSO] or Acetone). This disrupts intermolecular hydrophobic interactions.

-

Micellar Dispersion (Working Solution): The organic stock is diluted into an aqueous buffer containing a surfactant (e.g., Triton X-100 or Sodium Cholate). The surfactant forms micelles that encapsulate the hydrophobic decanoate tail, presenting the ester bond at the micelle-water interface—mimicking physiological lipid droplets and enabling lipase binding 3.

| Reagent | Function in Assay System | Concentration Range |

| DMSO / Acetone | Primary solvent for stock preparation | 100% (Stock) / <2% (Final Assay) |

| Triton X-100 | Non-ionic surfactant for micelle formation | 0.1% - 0.5% (v/v) |

| Sodium Cholate | Bile salt analog; physiological lipase activator | 10 mM - 30 mM |

Experimental Workflows & Logical Relationships

The following diagram illustrates the molecular workflow from substrate solubilization to spectrophotometric detection.

Figure 1: Mechanistic workflow of the naphthalen-1-yl decanoate lipase assay, highlighting the transition from micellar dispersion to diazo dye formation.

Detailed Methodologies & Protocols

Protocol A: Preparation of 50 mM Naphthalen-1-yl Decanoate Stock Solution

Note: This stock solution is formulated at 50 mM to ensure that when diluted to a final assay concentration of 1 mM, the organic solvent carryover remains at a non-inhibitory 2% (v/v).

Materials Required:

-

Naphthalen-1-yl decanoate (High purity, >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Acetone

-

Amber glass vials (Substrate is light-sensitive)

Step-by-Step Procedure:

-

Weighing: Accurately weigh 14.92 mg of naphthalen-1-yl decanoate (MW = 298.42 g/mol ) into a clean, dry amber glass vial.

-

Solvation: Add exactly 1.0 mL of anhydrous DMSO to the vial.

-

Dissolution: Vortex vigorously for 2–3 minutes at room temperature until the powder is completely dissolved. The solution should be perfectly clear with no particulate matter.

-

Storage: Aliquot the stock solution into 100 µL volumes in tightly sealed amber microcentrifuge tubes. Store at -20°C. Causality note: Aliquoting prevents repeated freeze-thaw cycles, which can introduce atmospheric moisture into the DMSO, causing premature substrate hydrolysis.

Protocol B: Self-Validating Enzymatic Microplate Assay

This protocol establishes a self-validating system by incorporating mandatory blanks and standard curves to ensure that any observed absorbance is strictly due to enzyme-mediated hydrolysis 4.

Buffer Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.2% (v/v) Triton X-100 and 10 mM Sodium Cholate.

-

Substrate Working Solution (1.02 mM): Add 20.4 µL of the 50 mM Stock Solution to 979.6 µL of Assay Buffer. Critical Step: Add the DMSO stock dropwise while vortexing the buffer continuously to ensure uniform micelle formation and prevent localized precipitation.

-

Detection Reagent: 4 mg/mL Fast Blue BB salt dissolved in distilled water (Prepare fresh and keep protected from light).

Assay Execution (96-Well Plate Format):

-

Standard Curve Setup: In designated wells, prepare a serial dilution of pure α-naphthol (0 to 100 µM) in Assay Buffer to correlate absorbance to product concentration.

-

Reaction Assembly:

-

Test Wells: Add 180 µL of Substrate Working Solution.

-

Substrate Blank: Add 180 µL of Substrate Working Solution + 20 µL of Assay Buffer (Accounts for spontaneous hydrolysis).

-

Enzyme Blank: Add 180 µL of Assay Buffer + 20 µL of Enzyme Sample (Accounts for endogenous colored compounds in the lysate).

-

-

Initiation: Add 20 µL of the Enzyme Sample (e.g., cell lysate or purified lipase) to the Test Wells.

-

Incubation: Incubate the microplate at 37°C for exactly 15 minutes.

-

Coupling Reaction: Add 20 µL of the Fast Blue BB Detection Reagent to all wells.

-

Color Development: Incubate for 5 minutes at room temperature in the dark. The liberated α-naphthol will immediately couple with the diazonium salt, shifting the solution from clear to a distinct brown/purple.

-

Measurement: Read the absorbance at 510 nm (or 570 nm depending on the specific diazonium salt derivative used) using a microplate reader.

-

Data Processing: Subtract the sum of the (Substrate Blank + Enzyme Blank) from the Test Well absorbance. Interpolate this corrected absorbance against the α-naphthol standard curve to determine specific enzyme activity (µmol/min/mg protein).

References

-

National Institutes of Health (NIH) / PubMed. "A rapid spectrophotometric method for the determination of esterase activity". PubMed Central. Available at:[Link]

-

J-Stage. "Amperometric determination of lipase activity in serum using 2-naphthyl laurate as a substrate". Japanese Journal of Clinical Chemistry. Available at: [Link]

-

American Society for Microbiology (ASM). "Crystal Structure and Substrate Specificity Modification of Acetyl Xylan Esterase from Aspergillus luchuensis". Applied and Environmental Microbiology. Available at:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amperometric determination of lipase activity in serum using 2-naphthyl laurate as a substrate [jstage.jst.go.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Illuminating Enzyme Activity with Fluorogenic Probes

An In-Depth Guide to Measuring Enzyme Kinetics with Naphthalen-1-yl Decanoate

The study of enzyme kinetics is fundamental to understanding biological pathways, characterizing enzyme function, and discovering new therapeutic agents. Lipases and esterases (E.C. 3.1.1.-), a broad class of enzymes that hydrolyze ester bonds, are critical targets in various fields, from biotechnology to drug development for conditions like obesity and cancer.[1] Traditional methods for assaying these enzymes, such as titrimetric or radiometric techniques, can be cumbersome, discontinuous, and lack the sensitivity required for high-throughput applications.[2]